Phenyl [1-(dibenzo[b,d]furan-2-yl)propan-2-yl]carbamate
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Overview
Description
Phenyl N-(2-dibenzo[b,d]furan-2-yl-1-methylethyl)carbamate is a complex organic compound that features a dibenzofuran moiety. Dibenzofuran is a heterocyclic organic compound with two benzene rings fused to a central furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl N-(2-dibenzo[b,d]furan-2-yl-1-methylethyl)carbamate typically involves the following steps:
Formation of Dibenzofuran Core: The dibenzofuran core can be synthesized through various methods, including the O-arylation reaction of substituted phenols followed by cyclization of diaryl ethers.
Introduction of the Carbamate Group: The carbamate group can be introduced through the reaction of dibenzofuran derivatives with isocyanates under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal complex catalysis is common in industrial settings to facilitate the synthesis of dibenzofuran derivatives .
Chemical Reactions Analysis
Types of Reactions
Phenyl N-(2-dibenzo[b,d]furan-2-yl-1-methylethyl)carbamate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions, such as halogenation and Friedel-Crafts reactions, are common for dibenzofuran derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), aluminum chloride (for Friedel-Crafts reactions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the dibenzofuran core .
Scientific Research Applications
Phenyl N-(2-dibenzo[b,d]furan-2-yl-1-methylethyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of phenyl N-(2-dibenzo[b,d]furan-2-yl-1-methylethyl)carbamate involves its interaction with specific molecular targets and pathways. For instance, dibenzofuran derivatives have been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling . This inhibition can lead to improved insulin sensitivity and potential therapeutic effects in diabetes .
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: The parent compound with a simpler structure.
Dibenzothiophene: Similar structure but with a sulfur atom replacing the oxygen in the furan ring.
Carbazole: Contains a nitrogen atom in the heterocyclic ring instead of oxygen.
Uniqueness
Phenyl N-(2-dibenzo[b,d]furan-2-yl-1-methylethyl)carbamate is unique due to its specific combination of the dibenzofuran core with a carbamate group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H19NO3 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
phenyl N-(1-dibenzofuran-2-ylpropan-2-yl)carbamate |
InChI |
InChI=1S/C22H19NO3/c1-15(23-22(24)25-17-7-3-2-4-8-17)13-16-11-12-21-19(14-16)18-9-5-6-10-20(18)26-21/h2-12,14-15H,13H2,1H3,(H,23,24) |
InChI Key |
PXJLOFQBIHQXIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OC3=CC=CC=C32)NC(=O)OC4=CC=CC=C4 |
Origin of Product |
United States |
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